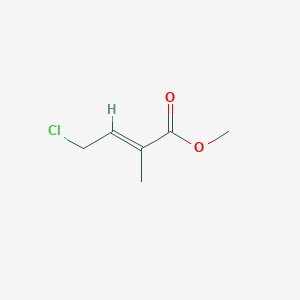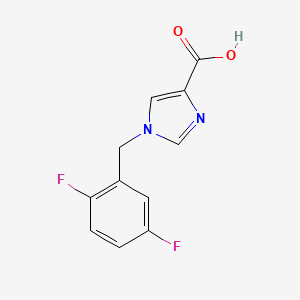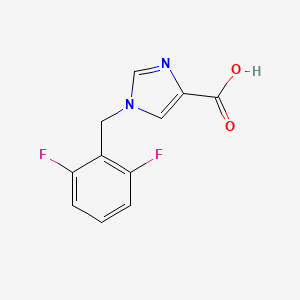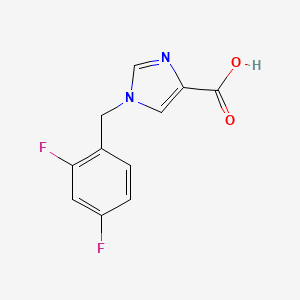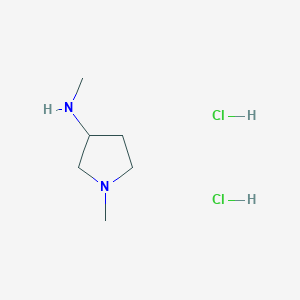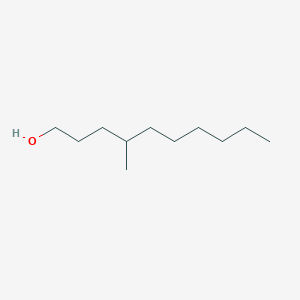![molecular formula C11H16N2O2 B1369366 [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1369366.png)
[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is a chemical compound that features a pyridine ring substituted with a methanamine group and a tetrahydro-2-furanylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine typically involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine under mild reaction conditions. This process can be catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles in good to excellent yields . Another method involves the use of a manganese complex to catalyze the conversion of primary diols and amines to pyrroles, with water and molecular hydrogen as the only side products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A compound with a similar pyridine ring but different substituents.
Fluorinated Pyridines: Pyridine derivatives with fluorine atoms, used in imaging and medicinal applications.
Thiophene Derivatives: Compounds with a sulfur-containing ring, used in organic electronics and pharmaceuticals.
Uniqueness
[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is unique due to its combination of a tetrahydro-2-furanylmethoxy group and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
[2-(oxolan-2-ylmethoxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H16N2O2/c12-7-9-3-1-5-13-11(9)15-8-10-4-2-6-14-10/h1,3,5,10H,2,4,6-8,12H2 |
InChI Key |
IPVJWRKFBHNOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


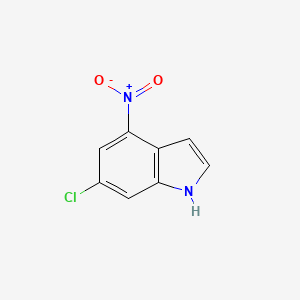
![2-[[(Ethylamino)carbonyl]amino]-6-methylbenzoic acid](/img/structure/B1369289.png)
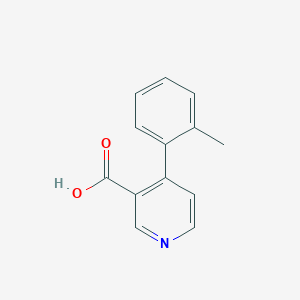
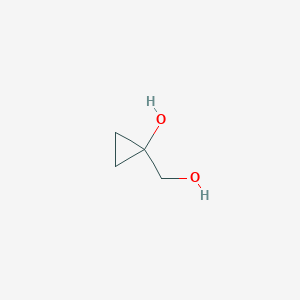

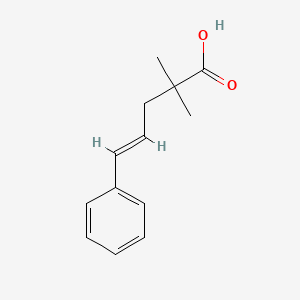

![3-[(4-Methoxyphenyl)amino]propan-1-ol](/img/structure/B1369299.png)
